4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine
Description
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
4-bromo-2-(2-methylsulfonylpropan-2-yl)pyridine |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,14(3,12)13)8-6-7(10)4-5-11-8/h4-6H,1-3H3 |
InChI Key |
KHMDUHWRXTXNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine typically involves the following steps:
Bromination: The starting material, 2-(2-(methylsulfonyl)propan-2-yl)pyridine, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The bromine atom at the 4-position serves as a leaving group, enabling nucleophilic substitution under appropriate conditions.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, DME, 80°C | 65–78% | |
| 4-Methoxyphenylboronic acid | Same as above | 60–72% |
Mechanistic Insight :
The methylsulfonyl group stabilizes the transition state by polarizing the C–Br bond, facilitating oxidative addition to Pd(0). DFT studies on analogous compounds confirm that electron-deficient pyridines accelerate coupling rates .
Metalation Reactions
The bromine atom can be replaced via lithiation or Grignard reactions.
Applications :
The lithiated intermediate reacts with electrophiles (e.g., CO<sub>2</sub>, aldehydes) to introduce functional groups at the 4-position .
Reduction Reactions
The C–Br bond can be reduced to C–H or C–alkyl groups.
Oxidation and Functionalization
The methylsulfonyl group is resistant to oxidation, but the pyridine ring can undergo further functionalization.
| Reaction | Oxidizing Agent | Product |
|---|---|---|
| Epoxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Epoxide at unsaturated side chains (if present) |
| N-Oxidation | H<sub>2</sub>O<sub>2</sub>, AcOH | Pyridine N-oxide derivative |
Theoretical Reactivity Insights
DFT calculations (B3LYP/6-31G(d,p)) on analogous pyridines reveal:
Scientific Research Applications
4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It acts as a probe for studying biological processes and interactions at the molecular level.
Catalysis: It is employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Catalysis: It coordinates with metal centers in catalysts, facilitating the formation and breaking of chemical bonds during the reaction.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares structural analogs of 4-bromo-2-substituted pyridines, highlighting substituent effects:
Reactivity and Electronic Effects
- Electronic Effects: The methylsulfonyl group in the target compound is strongly electron-withdrawing, polarizing the pyridine ring and activating the 4-bromo position for nucleophilic aromatic substitution (NAS) or cross-coupling reactions. This effect is comparable to 4-bromo-2-(difluoromethoxy)pyridine but more pronounced due to the sulfonyl group’s higher electron-withdrawing capacity . In contrast, 4-bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine exhibits reduced electronic activation at C4 due to the electron-withdrawing trifluoromethyl group being spatially separated from the ring .
- This contrasts with smaller substituents like methylsulfonyl or methoxyethoxy, which allow faster reaction kinetics .
Physical Properties
- Solubility :
- Melting Points :
- While exact data for the target compound is unavailable, analogs like 4-bromo-2-(methylsulfonyl)pyridine exhibit high melting points (>250°C) due to strong intermolecular dipole interactions .
Biological Activity
4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure incorporating a bromine atom and a methylsulfonyl group, has been investigated for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and thrombolytic effects, supported by data from recent studies.
- Molecular Formula: C9H12BrNO2S
- Molecular Weight: 236.09 g/mol
- CAS Number: 1209459-93-7
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine. Research indicates that compounds with similar structures can inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, derivatives that contain electron-releasing groups have shown enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
2. Antibacterial Activity
The antibacterial properties of pyridine derivatives have been extensively documented. In a comparative study, compounds structurally related to 4-Bromo-2-(2-(methylsulfonyl)propan-2-yl)pyridine demonstrated significant inhibition against various bacterial strains, particularly Escherichia coli. The presence of the methylsulfonyl group is believed to enhance the antibacterial activity by increasing solubility and bioavailability .
Table 1: Antibacterial Activity of Related Pyridine Derivatives
| Compound Name | Inhibition Percentage (%) | Bacterial Strain |
|---|---|---|
| 4-Bromo-2-(methylsulfonyl)pyridine | 91.95% | E. coli |
| Compound A | 83.76% | E. coli |
| Compound B | 82.04% | E. coli |
3. Anti-thrombolytic Activity
The anti-thrombolytic activity of pyridine derivatives has also been explored, with some compounds exhibiting notable effects on clot formation in human blood. For instance, certain derivatives showed up to a 41.32% reduction in clot formation, indicating their potential as therapeutic agents in managing thrombotic disorders .
Table 2: Anti-thrombolytic Activity of Pyridine Derivatives
| Compound Name | Clot Formation Inhibition (%) |
|---|---|
| 4-Bromo-2-(methylsulfonyl)pyridine | 41.32% |
| Compound C | 31.61% |
| Compound D | 21.51% |
Case Studies
A case study involving the synthesis and evaluation of various pyridine derivatives revealed that structural modifications significantly impact biological activity. The introduction of different substituents on the pyridine ring altered both antibacterial and anti-thrombolytic efficacy, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Advanced Research Question
- Positional Effects : The 4-bromo substituent enhances steric bulk, improving binding affinity to enzyme active sites (e.g., CYP1B1 inhibition, as seen in structurally similar pyridine derivatives with IC values < 0.1 µM) .
- Sulfonyl Group : Methylsulfonyl enhances metabolic stability compared to hydroxyl or amine groups, as shown in rat plasma stability assays (t > 6 hours) .
- Hydrogen Bonding : The sulfonyl oxygen acts as a hydrogen-bond acceptor, critical for interactions with catalytic residues in enzymes .
How can computational methods predict this compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina simulates binding poses with targets (e.g., CYP1B1). The bromo group’s van der Waals interactions and sulfonyl’s hydrogen bonding are key .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and reactivity. For example, a HOMO-LUMO gap < 4 eV suggests high reactivity in electron-deficient environments .
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories indicates stable complexes) .
What are the stability considerations for this compound under physiological and storage conditions?
Basic Research Question
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at -20°C in amber vials to prevent light-induced bromine dissociation .
- Aqueous Stability : Susceptible to hydrolysis at extreme pH (t < 24 hours at pH < 2 or > 12). Use buffered solutions (pH 7.4) for biological assays .
- Long-Term Storage : Lyophilized forms remain stable >2 years under argon; solution-phase stability requires antioxidants (e.g., BHT) .
How does this compound compare to analogous halogenated pyridines in catalytic applications?
Advanced Research Question
- Catalytic Activity : The bromo group’s electronegativity enhances oxidative addition in Pd-catalyzed reactions (e.g., 85% yield in Buchwald-Hartwig amination vs. 60% for chloro analogs) .
- Solubility : Methylsulfonyl improves aqueous solubility (LogP = 1.2 vs. 2.5 for non-sulfonylated analogs), facilitating homogeneous catalysis .
- Byproduct Formation : Reduced β-hydride elimination in coupling reactions due to steric hindrance from the sulfonyl group .
What synthetic challenges arise during scale-up, and how are they mitigated?
Advanced Research Question
- Purification Issues : Column chromatography is impractical at >100 g scales. Switch to fractional crystallization (ethanol/water) or distillation under reduced pressure (bp ~250°C at 0.1 mmHg) .
- Exothermic Reactions : Bromination and sulfonylation are highly exothermic. Use jacketed reactors with controlled cooling (0–5°C) and slow reagent addition .
- Toxic Byproducts : HBr gas emission during bromination requires scrubbers (NaOH traps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
